

# Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

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## Compound of Interest

Compound Name: *N*-(2,3-dimethylphenyl)-4-methylbenzamide

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the chemical compound **N-(2,3-dimethylphenyl)-4-methylbenzamide**. The document details its IUPAC nomenclature, physicochemical properties, and crystallographic data. A standardized experimental protocol for its synthesis and crystallization is also presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this specific benzamide derivative.

## Chemical Identity and Properties

**N-(2,3-dimethylphenyl)-4-methylbenzamide** is a substituted aromatic amide. Its formal IUPAC name is **N-(2,3-dimethylphenyl)-4-methylbenzamide**. The structure consists of a 4-methylbenzamide moiety where the amide nitrogen is substituted with a 2,3-dimethylphenyl group.

Table 1: Physicochemical and Crystallographic Properties

Property	Value
IUPAC Name	N-(2,3-dimethylphenyl)-4-methylbenzamide
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO
Molecular Weight	239.31 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 8.1723(3) Å, b = 19.3923(7) Å, c = 9.3170(3) Å, β = 111.781(4)°
Unit Cell Volume	1371.14(9) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4

## Crystallography

The crystal structure of **N-(2,3-dimethylphenyl)-4-methylbenzamide** has been determined by X-ray crystallography. The two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°. [1] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. [1]

Table 2: X-ray Data Collection and Refinement Details [1]

Parameter	Value
Radiation Type	Mo K $\alpha$
Temperature	293 K
Measured Reflections	21529
Independent Reflections	3806
R <sub>int</sub>	0.030
Final R-factor ( $I > 2\sigma(I)$ )	0.042
wR( $F^2$ )	0.126
Goodness-of-fit (S)	0.93

## Experimental Protocols

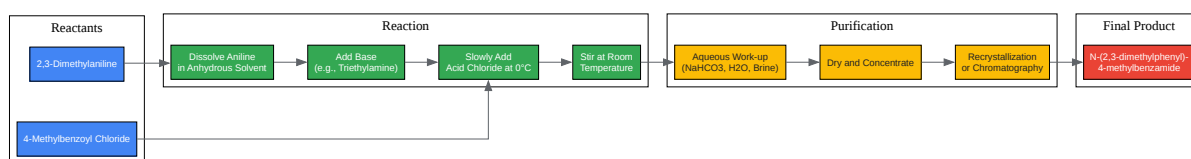
### Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

The synthesis of the title compound can be achieved via a standard amidation reaction between 4-methylbenzoyl chloride and 2,3-dimethylaniline. This method is a common and effective way to form amide bonds.

#### Protocol:

- **Reactant Preparation:** In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
- **Acylation:** Cool the mixture in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the flask with continuous stirring.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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Synthetic workflow for **N-(2,3-dimethylphenyl)-4-methylbenzamide**.

## Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Protocol:

- Solution Preparation: Dissolve the purified **N-(2,3-dimethylphenyl)-4-methylbenzamide** (e.g., 0.5 g) in a suitable solvent such as ethanol (e.g., 30 ml) at room temperature to create a saturated or near-saturated solution.<sup>[1]</sup>
- Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
- Crystal Growth: Leave the solution undisturbed at room temperature. Colorless, cuboid-like single crystals should form over a period of several days.<sup>[1]</sup>

- Isolation: Carefully isolate the formed crystals by decanting the mother liquor and gently drying the crystals.

## Spectroscopic Data

While the compound has been characterized by infrared and NMR spectroscopy, the specific spectral data is not publicly available in the cited literature.[1] Researchers are advised to acquire this data as part of their experimental work.

## Conclusion

This technical guide has summarized the key chemical and physical properties of **N-(2,3-dimethylphenyl)-4-methylbenzamide**, with a focus on its crystallographic structure. The provided experimental protocols offer a reliable method for its synthesis and crystallization. This document serves as a valuable technical resource for researchers and professionals in the fields of chemistry and drug discovery.

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## References

- 1. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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